
4-Fluorotetrahydro-2H-pyran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorotetrahydro-2H-pyran-2-carboxylic acid is an organic compound with the molecular formula C6H9FO3. It is a fluorinated derivative of tetrahydropyran carboxylic acid, characterized by the presence of a fluorine atom at the 4-position of the tetrahydropyran ring.
Métodos De Preparación
The synthesis of 4-Fluorotetrahydro-2H-pyran-2-carboxylic acid typically involves the fluorination of tetrahydropyran carboxylic acid derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, and the temperature is maintained at room temperature to slightly elevated temperatures .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Análisis De Reacciones Químicas
4-Fluorotetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), leading to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new derivatives.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or reagents tailored to the desired transformation. Major products formed from these reactions vary depending on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
4-Fluorotetrahydro-2H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in medicinal chemistry and materials science.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 4-Fluorotetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance binding affinity and selectivity towards these targets, leading to altered biological activity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by binding to specific receptor sites .
Comparación Con Compuestos Similares
4-Fluorotetrahydro-2H-pyran-2-carboxylic acid can be compared with other similar compounds, such as:
Tetrahydropyran-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Chlorotetrahydro-2H-pyran-2-carboxylic acid:
4-Bromotetrahydro-2H-pyran-2-carboxylic acid: Similar to the chlorinated derivative but with a bromine atom, affecting its chemical properties and uses
The uniqueness of this compound lies in its fluorine atom, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H9FO3 |
|---|---|
Peso molecular |
148.13 g/mol |
Nombre IUPAC |
4-fluorooxane-2-carboxylic acid |
InChI |
InChI=1S/C6H9FO3/c7-4-1-2-10-5(3-4)6(8)9/h4-5H,1-3H2,(H,8,9) |
Clave InChI |
PBHKGKZRTIOCRN-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CC1F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


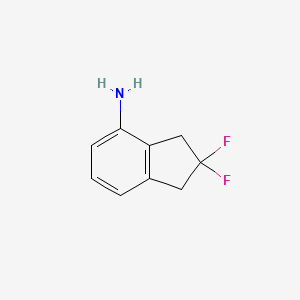
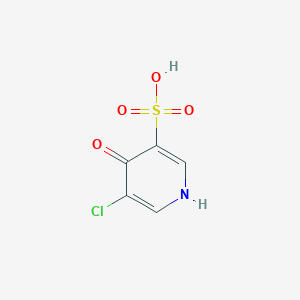
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B13008185.png)
![5-(Trifluoromethyl)benzo[d]isothiazole](/img/structure/B13008192.png)
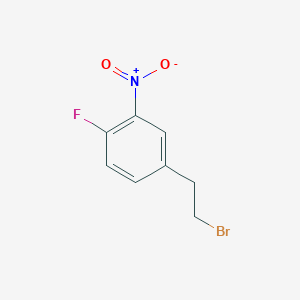

![Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)
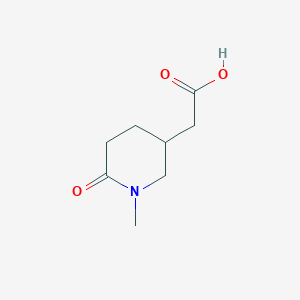


![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13008231.png)
![tert-butyl (1S,5S)-8-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13008237.png)
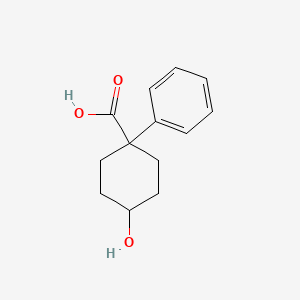
![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
